REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][C:5]=2[N:6]=1>FC(F)(F)C(O)=O.ClCCl>[CH3:1][C:2]1[O:3][C:4]2[CH2:9][NH:8][CH2:7][C:5]=2[N:6]=1
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Name
|
|
Quantity
|
110 mg
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Type
|
reactant
|
Smiles
|
CC=1OC2=C(N1)CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure after one h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The residue was then purified on a Biotage Horizon® system (silica, 4% methanol, 0.4% saturated ammonium hydroxide, 95.6% dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)CNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |